1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine is a key intermediate in the synthesis of Linifanib [, , ]. Linifanib (ABT-869) is a potent and selective inhibitor of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases (RTKs) [, , ]. It is designed to inhibit angiogenesis, tumor growth, and metastasis [, , ].
One approach starts with 2,6-difluorobenzonitrile, which undergoes ammonolysis, diazo-reaction, and cyclization with hydrazine hydrate to yield 4-iodo-1H-indazol-3-amine [].
Concurrently, 1-fluoro-4-nitrobenzene is subjected to a Suzuki cross-coupling reaction, followed by reduction and condensation with 1-fluoro-2-isocyanato-4-methylbenzene, resulting in the formation of 1-(2-fluoro-5-methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea [].
Finally, a Suzuki cross-coupling reaction between 4-iodo-1H-indazol-3-amine and 1-(2-fluoro-5-methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea yields the target compound, linifanib [].
CAS No.: 30536-55-1
CAS No.: 136056-01-4
CAS No.: 1373918-61-6